![molecular formula C16H13N5O2 B13368572 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)
4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one can be achieved through various synthetic routes. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction . Another approach utilizes continuous flow chemistry, which allows for efficient and scalable production of benzodiazepines . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for carbonylative coupling and titanium catalysts for cyclocondensation . Major products formed from these reactions include various benzodiazepine derivatives, which can be further modified to enhance their pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The molecular targets and pathways involved in its action are similar to those of other benzodiazepines, which modulate GABAergic transmission .
Comparison with Similar Compounds
Compared to other benzodiazepines, 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one exhibits unique properties due to its specific chemical structure . Similar compounds include 4-aryl-1-hydrazino-5H-2,3-benzodiazepine and 1-aryl-4-hydrazino-5H-2,3-benzodiazepine, which also belong to the benzodiazepine family and share similar pharmacological effects . the presence of the tetraazolo ring in this compound imparts distinct properties that may enhance its therapeutic potential .
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4,5-dihydrotetrazolo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H13N5O2/c1-23-11-8-6-10(7-9-11)14-15-18-19-20-21(15)13-5-3-2-4-12(13)16(22)17-14/h2-9,14H,1H3,(H,17,22) |
InChI Key |
MLCUNDRCOSGYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


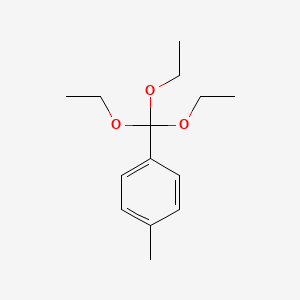
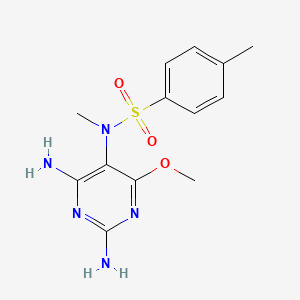
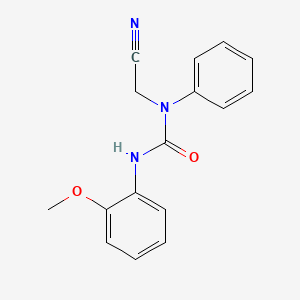
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)
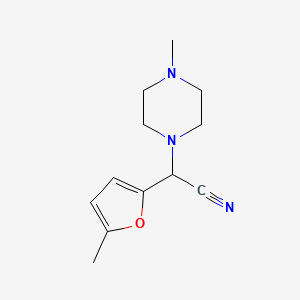
![4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13368512.png)
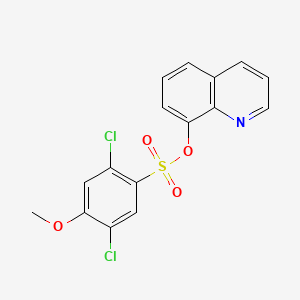
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)
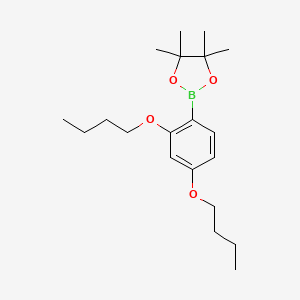
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)
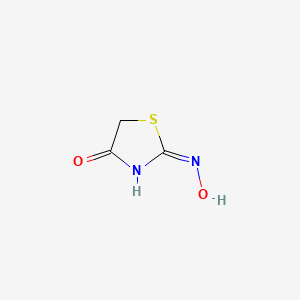
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
![3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)
